49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha
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Overview
Description
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is a complex organic compound with the molecular formula C83H91Cl2N9O32. It contains 217 atoms, including 91 hydrogen atoms, 83 carbon atoms, 9 nitrogen atoms, 32 oxygen atoms, and 2 chlorine atoms . This compound is a derivative of avoparcin, a glycopeptide antibiotic.
Preparation Methods
The synthesis of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves multiple steps, including the selective chlorination and glycosylation of avoparcin. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale fermentation processes followed by chemical modification to introduce the chlorine and mannopyranosyl groups .
Chemical Reactions Analysis
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha has several scientific research applications:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of antibiotic resistance in bacteria.
Mechanism of Action
The mechanism of action of 49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha involves binding to the bacterial cell wall precursors, inhibiting cell wall synthesis. This leads to the disruption of bacterial cell wall integrity, ultimately causing cell death. The molecular targets include the D-alanyl-D-alanine terminus of peptidoglycan precursors, and the pathways involved are related to cell wall biosynthesis .
Comparison with Similar Compounds
49-Chloro-59-O-de(6-deoxy-alpha-L-mannopyranosyl)avoparcin alpha is unique due to its specific chlorination and glycosylation patterns. Similar compounds include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
Teicoplanin: A glycopeptide antibiotic with a different glycosylation pattern.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with enhanced activity against certain bacterial strains.
Properties
CAS No. |
110907-15-8 |
---|---|
Molecular Formula |
C83H91Cl2N9O32 |
Molecular Weight |
1797.6 g/mol |
IUPAC Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C83H91Cl2N9O32/c1-29-64(102)44(86)25-54(117-29)123-72-35-10-17-49(43(85)20-35)120-51-22-36-21-50(73(51)126-83-74(69(107)67(105)53(28-96)122-83)124-55-26-45(87)65(103)30(2)118-55)119-39-13-6-32(7-14-39)71(125-82-70(108)68(106)66(104)52(27-95)121-82)62(93-75(109)57(88-3)31-4-11-37(97)12-5-31)79(113)90-59(34-9-16-47(100)42(84)19-34)76(110)91-60(36)78(112)89-58-33-8-15-46(99)40(18-33)56-41(23-38(98)24-48(56)101)61(81(115)116)92-80(114)63(72)94-77(58)111/h4-24,29-30,44-45,52-55,57-72,74,82-83,88,95-108H,25-28,86-87H2,1-3H3,(H,89,112)(H,90,113)(H,91,110)(H,92,114)(H,93,109)(H,94,111)(H,115,116) |
InChI Key |
GUHDFCUOWCXCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)O)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Origin of Product |
United States |
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